Mechanism of Action of Bioactive Cholecystokinin Peptides in the Rat
Mechanism of Action of Bioactive Cholecystokinin Peptides in the Rat
An in-depth analysis of scientific literature reveals a notable absence of specific research on the mechanism of action for the cholecystokinin (B1591339) precursor fragment (24-32) in rats. This particular peptide fragment does not appear to be a well-characterized, independent bioactive entity. The focus of research has predominantly been on the processing of the full cholecystokinin precursor and the physiological roles of its major, well-established bioactive forms, such as CCK-8, CCK-33, and CCK-58.
Therefore, this technical guide will address the broader, yet critically important, mechanism of action of the primary bioactive cholecystokinin peptides in rats, providing a valuable resource for researchers, scientists, and drug development professionals working within this area.
Introduction
Cholecystokinin (CCK) is a crucial peptide hormone and neurotransmitter involved in a variety of physiological processes, including digestion, appetite regulation, and anxiety. In rats, as in other mammals, CCK is synthesized as a larger precursor protein, preprocholecystokinin, which undergoes post-translational processing to yield several biologically active peptides. The most abundant and well-studied of these are sulfated at a C-terminal tyrosine residue, a modification critical for their high-affinity binding to CCK receptors.
The physiological effects of CCK peptides are mediated through two distinct G-protein coupled receptors: the cholecystokinin-A receptor (CCK-AR) and the cholecystokinin-B receptor (CCK-BR). The differential distribution and signaling of these receptors account for the diverse actions of CCK in the body.
CCK Receptors and Distribution
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CCK-A Receptors (CCK-AR): Predominantly found in the periphery, particularly in the gallbladder, pancreas, and gastrointestinal tract, where they mediate the classical hormonal functions of CCK related to digestion. They are also present in specific regions of the central nervous system.
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CCK-B Receptors (CCK-BR): Primarily located in the central nervous system, where they are widely distributed and mediate the neurotransmitter functions of CCK, including the regulation of anxiety and dopamine (B1211576) release. The gastrin receptor, also found in the stomach, is a subtype of the CCK-BR.
Signaling Pathways
The binding of CCK peptides to their respective receptors initiates a cascade of intracellular signaling events. Both CCK-AR and CCK-BR are coupled to the Gq/11 family of G-proteins.
CCK-A Receptor Signaling
Activation of CCK-ARs leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevation in intracellular Ca2+ is a key event in mediating many of the physiological effects of CCK in peripheral tissues, such as pancreatic enzyme secretion and gallbladder contraction. DAG, in concert with Ca2+, activates protein kinase C (PKC), which phosphorylates various downstream target proteins, further contributing to the cellular response.
CCK-B Receptor Signaling
The signaling cascade initiated by CCK-BR activation is similar to that of CCK-AR, primarily involving the Gq/11-PLC-IP3/DAG pathway. In the central nervous system, this signaling can modulate neuronal excitability and neurotransmitter release. For instance, CCK-B receptor activation can influence dopamine and GABA release in various brain regions.[1]
Quantitative Data
The following table summarizes the binding affinities of various CCK peptides for rat CCK receptors.
| Peptide | Receptor | Preparation | Kd / Ki | Reference |
| 125I-CCK | High-affinity site | Isolated rat pancreatic acini | 64 pM (Kd) | [2] |
| 125I-CCK | Low-affinity site | Isolated rat pancreatic acini | 21 nM (Kd) | [2] |
| 125I-CCK | High-affinity site | Isolated rat pancreatic acini | 18 pM (Kd) at 37°C | [3] |
| 125I-CCK | Low-affinity site | Isolated rat pancreatic acini | 13 nM (Kd) at 37°C | [3] |
| 125I-CCK | Low-affinity site | Isolated rat pancreatic acini | 19 nM (Kd) at 4°C | [3] |
| CCK-33 | CCK Receptor | Isolated rat pancreatic islets | 2 nM (IC50) | [4] |
| CCK-8, CCK-58 | CCK1 Receptor | ~0.6-1 nM (Ki) | [5] | |
| desulfated CCK-8 | CCK1 Receptor | 500-fold lower affinity | [5] | |
| Gastrin, CCK-4 | CCK1 Receptor | 1,000-10,000-fold lower affinity | [5] | |
| CCK-8, CCK-58, Gastrin, desulfated CCK-8 | CCK2 Receptor | ~0.3-1 nM (Ki) | [5] | |
| CCK-4 | CCK2 Receptor | ~10-fold lower affinity | [5] |
Experimental Protocols
Receptor Binding Assay on Isolated Rat Pancreatic Acini
This protocol is based on the methodology described in studies investigating CCK receptor binding in the rat pancreas.[2][3]
Objective: To determine the binding characteristics (affinity and capacity) of CCK receptors on isolated rat pancreatic acini.
Materials:
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Male Sprague-Dawley rats
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Collagenase (e.g., from Clostridium histolyticum)
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HEPES-Ringer buffer (supplemented with bovine serum albumin, bacitracin, and soybean trypsin inhibitor)
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Radiolabeled CCK (e.g., 125I-CCK)
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Unlabeled CCK peptides and analogues
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Glass fiber filters
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Gamma counter
Procedure:
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Isolation of Pancreatic Acini:
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Euthanize rats and surgically remove the pancreas.
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Inject the pancreas with collagenase solution to initiate enzymatic digestion.
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Incubate the pancreas in a shaking water bath to facilitate tissue dissociation.
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Mechanically disrupt the tissue by pipetting to release acini.
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Filter the acinar suspension to remove undigested tissue.
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Wash the acini by centrifugation and resuspend in fresh buffer.
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Binding Assay:
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Incubate a fixed amount of acinar protein with a constant concentration of radiolabeled CCK in the presence of increasing concentrations of unlabeled CCK.
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Incubations are typically carried out at 37°C for a time sufficient to reach equilibrium (e.g., 30-60 minutes).
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To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled CCK.
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Separation of Bound and Free Ligand:
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Terminate the binding reaction by rapid filtration through glass fiber filters.
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Quickly wash the filters with ice-cold buffer to remove unbound radioligand.
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Quantification:
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Measure the radioactivity retained on the filters using a gamma counter.
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Data Analysis:
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Calculate specific binding by subtracting non-specific binding from total binding.
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Analyze the competition binding data using Scatchard analysis or non-linear regression to determine the dissociation constant (Kd) and the maximum binding capacity (Bmax).
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The biological actions of cholecystokinin in the rat are mediated by two receptor subtypes, CCK-AR and CCK-BR, which, despite sharing a primary signaling pathway through Gq/11 and phospholipase C, exhibit distinct tissue distributions and physiological roles. CCK-ARs are central to the peripheral digestive functions of CCK, while CCK-BRs are key to its neurotransmitter functions in the central nervous system. The high affinity of these receptors for sulfated CCK peptides underscores the importance of this post-translational modification for potent biological activity. The experimental protocols and quantitative data presented provide a foundational understanding for further research and drug development targeting the cholecystokinin system.
References
- 1. Cholecystokinin B receptor - Wikipedia [en.wikipedia.org]
- 2. Binding of cholecystokinin to high affinity receptors on isolated rat pancreatic acini - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Temperature dependence of high-affinity CCK receptor binding and CCK internalization in rat pancreatic acini - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evidence that cholecystokinin interacts with specific receptors and regulates insulin release in isolated rat islets of Langerhans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural basis of cholecystokinin receptor binding and regulation - PMC [pmc.ncbi.nlm.nih.gov]
